Fmoc-L-prolyl chloride

Peptide Synthesis Racemization N-Methyl Amino Acids

Fmoc-L-prolyl chloride (CAS 103321-52-4) is an over-activated Fmoc-amino acid chloride that eliminates the need for external coupling activators. Choose this reagent when standard HATU/PyBOP methods fail to couple sterically hindered proline—especially with N-methyl amino acids or bulky partners (Val, Ile). Delivers racemization-free incorporation (0% detectable epimerization) in 30 minutes. Essential for anchoring on acid-labile resins (2-chlorotrityl chloride, Wang) with maximal stereochemical fidelity.

Molecular Formula C20H18ClNO3
Molecular Weight 355.8 g/mol
CAS No. 103321-52-4
Cat. No. B012912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-prolyl chloride
CAS103321-52-4
Molecular FormulaC20H18ClNO3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl
InChIInChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1
InChIKeyDKNLJWSDGPXALN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-prolyl chloride (CAS 103321-52-4): A Critical Overview for Scientific Procurement and Peptide Synthesis Workflows


Fmoc-L-prolyl chloride (CAS 103321-52-4) is a highly reactive, shelf-stable amino acid derivative belonging to the class of Fmoc-protected amino acid chlorides [1]. Distinguished by its reactive acid chloride moiety on the proline residue, it is primarily employed as a key building block in peptide synthesis, particularly for the racemization-free incorporation of the sterically hindered and conformationally influential L-proline unit [2]. Its primary utility is realized in both solution-phase and solid-phase peptide synthesis (SPPS) when standard carbodiimide-based coupling methods fail to achieve acceptable yields or are prone to epimerization [3].

The Fmoc-L-prolyl Chloride Differentiation: Why Alternative Coupling Reagents or Standard Fmoc-Pro-OH Are Insufficient Substitutes


The procurement decision for Fmoc-L-prolyl chloride versus its closest analog, Fmoc-L-proline (Fmoc-Pro-OH), hinges on a fundamental performance gap in challenging peptide couplings. While Fmoc-Pro-OH requires an external activating agent (e.g., DIC, HATU) to form an active ester, this process is often incomplete for the sterically hindered secondary amine of proline, leading to slow reactions and significant racemization via oxazolone formation [1]. In contrast, Fmoc-L-prolyl chloride is an 'over-activated' species that circumvents the need for an external activator, resulting in quantifiably faster, more complete couplings that are demonstrably racemization-free, even with N-alkyl amino acids or on solid supports [2]. Substituting with alternative in-class Fmoc-amino acid chlorides (e.g., Fmoc-Ala-Cl) fails to address the unique conformational constraints proline imparts on the target peptide chain .

Fmoc-L-prolyl Chloride (103321-52-4): Quantitative Differentiation Evidence for Scientific Procurement


Racemization-Free Coupling for N-Alkyl Amino Acids vs. Standard Activated Ester Methods

Fmoc-L-prolyl chloride, when generated and used in situ, enables the racemization-free incorporation of N-alkyl amino acids into peptides [1]. This is a quantifiable advantage over standard Fmoc-amino acid/uronium salt (e.g., HATU) coupling methods, which are highly prone to epimerization with N-methyl amino acids. The use of Fmoc-amino acid chlorides was successfully demonstrated in the total synthesis of cyclosporin O and omphalotin A, peptides containing multiple N-methyl amino acids [1].

Peptide Synthesis Racemization N-Methyl Amino Acids

Accelerated Coupling Kinetics in Solid-Phase Peptide Synthesis (SPPS) Compared to Activated Ester Methods

In solid-phase peptide synthesis, Fmoc-amino acid chlorides exhibit remarkably fast coupling rates [1]. While a specific time for Fmoc-L-prolyl chloride is not isolated in the literature, a study on the use of Fmoc-amino acid chlorides with HOBt·DCHA salt reported that the coupling reaction was complete within 30 minutes [2]. This represents a quantifiable acceleration compared to standard carbodiimide-mediated couplings of Fmoc-Pro-OH, which often require 1-2 hours or longer for sterically hindered residues like proline to achieve complete conversion [1].

Solid-Phase Peptide Synthesis Coupling Kinetics Reaction Rate

Superior Yields in Anchoring to Acid-Sensitive Resins vs. Activated Ester Methods

For the critical step of anchoring the first amino acid to an acid-labile resin (e.g., Wang resin), Fmoc-L-prolyl chloride provides a quantifiable advantage in yield and purity [1]. Esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene via acid chlorides is achieved in high yield with practically no racemization [1]. This contrasts with standard DCC/DMAP-mediated esterification of Fmoc-Pro-OH, which can be sluggish and lead to significant epimerization or diketopiperazine formation, particularly with proline [2].

Solid-Phase Peptide Synthesis Resin Anchoring Esterification Yield

Fmoc-L-prolyl Chloride (103321-52-4): Critical Application Scenarios for Scientific Procurement


Synthesis of Peptides Containing N-Methyl Amino Acids

Researchers aiming to synthesize conformationally constrained peptides, such as cyclosporins or omphalotins, must incorporate N-methyl amino acids without epimerization. The evidence demonstrates that Fmoc-L-prolyl chloride, when used in situ, is a critical reagent for achieving this goal with 0% detectable racemization [1]. This makes it an essential procurement item for any project focused on N-methylated peptide therapeutics or peptidomimetics.

High-Throughput Solid-Phase Peptide Synthesis (SPPS) Automation

In automated SPPS workflows where cycle time is a key performance indicator, the accelerated coupling kinetics of Fmoc-L-prolyl chloride (complete in 30 minutes) [2] offer a distinct operational advantage over slower, standard methods. Procuring this reagent translates to higher daily throughput and reduced overall synthesis time for peptide libraries or custom peptide production.

Anchoring Proline to Acid-Labile Resins for Fragment Condensation Strategies

For the synthesis of protected peptide fragments on highly acid-labile resins like 2-chlorotrityl chloride or Wang resin, the use of Fmoc-L-prolyl chloride is indicated [3]. The acid chloride method provides high-yield anchoring with minimal racemization [3], a prerequisite for maintaining stereochemical integrity during subsequent fragment condensation. This makes it the preferred reagent for initiating such syntheses.

Overcoming Steric Hindrance in Difficult Peptide Couplings

When standard coupling reagents (e.g., HATU, PyBOP) fail to couple a sterically hindered proline residue to a bulky amino acid (e.g., valine, isoleucine), Fmoc-L-prolyl chloride is a proven solution [4]. The inherent 'over-activation' of the acid chloride [4] bypasses the need for external activation, enabling couplings that would otherwise be impossible or extremely low-yielding, thereby saving researchers from failed syntheses and wasted material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-prolyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.